molecular formula C20H22N2O2 B11510466 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

Cat. No.: B11510466
M. Wt: 322.4 g/mol
InChI Key: KRCUAJDZUQDXRN-UHFFFAOYSA-N
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Description

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzonitrile group attached to a tetrahydroisoquinoline core, which is further substituted with diethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

InChI

InChI=1S/C20H22N2O2/c1-3-23-18-11-16-9-10-22-20(17(16)12-19(18)24-4-2)15-7-5-14(13-21)6-8-15/h5-8,11-12,20,22H,3-4,9-10H2,1-2H3

InChI Key

KRCUAJDZUQDXRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C#N)OCC

Origin of Product

United States

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